molecular formula C14H11N3 B1584550 3,5-Diphenyl-4H-1,2,4-triazole CAS No. 2039-06-7

3,5-Diphenyl-4H-1,2,4-triazole

Cat. No.: B1584550
CAS No.: 2039-06-7
M. Wt: 221.26 g/mol
InChI Key: KPKQWXGFEKRQQA-UHFFFAOYSA-N
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Description

3,5-Diphenyl-4H-1,2,4-triazole is a heterocyclic compound with the molecular formula C14H11N3. It belongs to the class of 1,2,4-triazoles, which are known for their diverse biological and chemical properties. This compound is characterized by the presence of two phenyl groups attached to the 3rd and 5th positions of the triazole ring, making it a significant molecule in various scientific research fields .

Biochemical Analysis

Biochemical Properties

Triazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure of the triazole derivative.

Cellular Effects

Some triazole derivatives have been shown to have promising anticancer activity, affecting various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Some triazole derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Some triazole derivatives have been shown to have both stimulating and depressing effects on the central nervous system of unanesthetized rats and mice .

Dosage Effects in Animal Models

Some triazole derivatives have been shown to have both stimulating and depressing effects on the central nervous system of unanesthetized rats and mice .

Metabolic Pathways

Some triazole derivatives have been shown to inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism .

Transport and Distribution

Some triazole derivatives have been shown to have promising applications in organic electronics and organic photovoltaics, suggesting they may interact with transporters or binding proteins .

Subcellular Localization

Some triazole derivatives have been shown to have promising applications in organic electronics and organic photovoltaics, suggesting they may be directed to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diphenyl-4H-1,2,4-triazole typically involves the reaction of benzamidine hydrochloride with various aryl hydrazides in the presence of a base such as potassium carbonate (K2CO3) in an aqueous medium. This eco-friendly method yields the desired product in good to high yields .

Industrial Production Methods: Industrial production methods for 1,2,4-triazoles often involve the cyclization of hydrazinecarboximidamide or the copper-catalyzed reaction of amidoximes with nitriles. These methods are scalable and provide high yields of the desired triazole derivatives .

Chemical Reactions Analysis

Types of Reactions: 3,5-Diphenyl-4H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,5-Diphenyl-4H-1,2,4-triazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3,5-Diphenyl-4H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit key enzymes involved in metabolic pathways makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

3,5-diphenyl-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3/c1-3-7-11(8-4-1)13-15-14(17-16-13)12-9-5-2-6-10-12/h1-10H,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPKQWXGFEKRQQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NN2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70174323
Record name 1H-1,2,4-Triazole, 3,5-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2039-06-7
Record name 3,5-Diphenyl-1H-1,2,4-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2039-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,4-Triazole, 3,5-diphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-1,2,4-Triazole, 3,5-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Diphenyl-4H-1,2,4-triazole
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WV4QRC6HBM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the analgesic properties of 3,5-Diphenyl-1H-1,2,4-triazole derivatives?

A: Research indicates that certain derivatives of 3,5-Diphenyl-1H-1,2,4-triazole, specifically those with substituted pyrazole rings at the 1-position, exhibit promising antinociceptive activity. Studies using animal models have demonstrated both peripherally and centrally acting analgesic effects []. For instance, compounds with specific substitutions showed significant pain reduction in the acetic acid-induced writhing test (peripheral activity) and the hot plate test (central activity) []. These findings suggest potential applications for these derivatives in pain management.

Q2: How does the structure of 3,5-Diphenyl-1H-1,2,4-triazole derivatives influence their antimicrobial activity?

A: Studies show that the antimicrobial activity of 3,5-Diphenyl-1H-1,2,4-triazole derivatives is significantly influenced by the nature and position of substituents on the core structure []. For example, incorporating a pyrazole ring with specific substitutions at the 1-position of 3,5-Diphenyl-1H-1,2,4-triazole resulted in compounds with notable antibacterial and antifungal activity []. This highlights the importance of structure-activity relationship (SAR) studies in optimizing the antimicrobial properties of these compounds.

Q3: What synthetic strategies have been explored for 3,5-Diphenyl-1H-1,2,4-triazole derivatives?

A: Researchers have successfully employed microwave-assisted synthesis to efficiently obtain 1-[5-(substituted aryl)-1H-pyrazol-3-yl]-3,5-diphenyl-1H-1,2,4-triazole derivatives []. This method involves the cyclization of pre-synthesized chalcones of 3,5-diphenyl-1H-1,2,4-triazole with hydrazine hydrate under mild acidic conditions and microwave irradiation []. This approach offers advantages such as reduced reaction times and higher yields compared to conventional heating methods.

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